

# ethylparaben xenoestrogen activity comparison

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Ethylparaben

CAS No.: 120-47-8

Cat. No.: S527568

Get Quote

## Quantitative Activity Profile

The following tables summarize key quantitative data on **ethylparaben's** xenoestrogen activity from experimental studies.

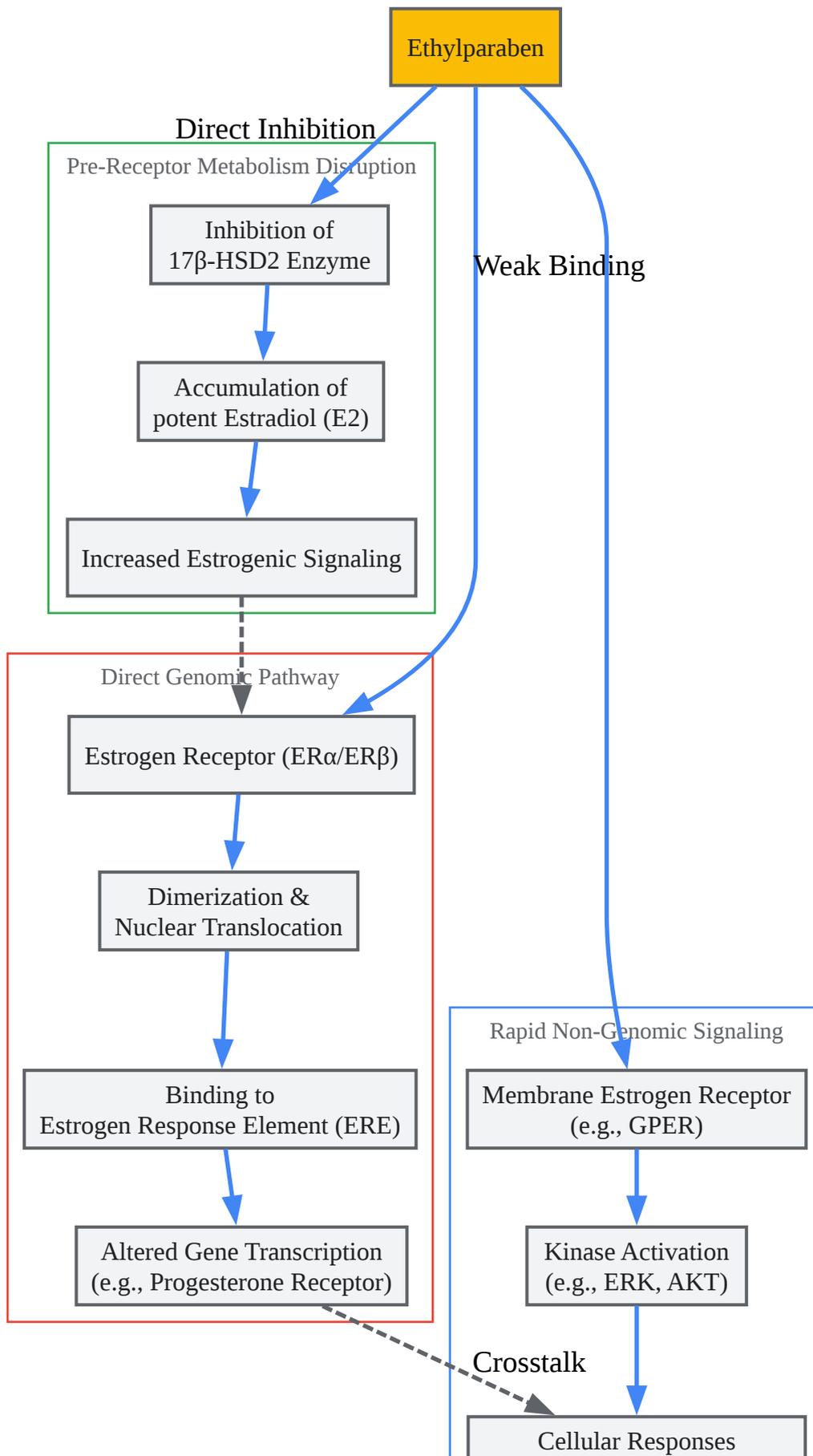
Activity Type	Experimental System	Reported Potency Value	Comparison to Estradiol (E2)	Citation
Receptor Binding Affinity	Human ER $\alpha$ (Relative Binding Affinity)	Not detectable	>10,000x less potent	[1]
Receptor Binding Affinity	Human ER $\beta$ (Relative Binding Affinity)	Not detectable	>10,000x less potent	[1]
Enzyme Inhibition (17 $\beta$ -HSD2)	In vitro assay (IC50)	4.6 $\pm$ 0.8 $\mu$ M	Information not provided	[2]
In Vivo Uterotrophic Effect	Immature Sprague-Dawley rats (LOEL)	4 mg/kg/day	Information not provided	[3]

Experimental Protocol	Key Steps	Critical Parameters	Relevance to Mechanism
-----------------------	-----------	---------------------	------------------------

| **In Vitro Estrogenicity (MCF-7 Proliferation)** | 1. Culture MCF-7 human breast cancer cells. 2. Expose to test compound (e.g., **Ethylparaben**) for a set duration. 3. Measure cell proliferation (e.g., via MTT assay). 4. Compare to positive control (17 $\beta$ -estradiol) and vehicle control. | • Use of estrogen-free medium. • Inclusion of anti-estrogen control to confirm ER-specificity. • Dose-response relationship. | Measures overall estrogenic effect via ER binding and subsequent cell growth stimulation [4]. || **In Vivo Uterotrophic Assay** | 1. Use immature or ovariectomized female rodents. 2. Administer test compound daily for 3-5 days. 3. Sacrifice animals and dissect uteri. 4. Weigh uterus and calculate organ-to-body-weight ratio. | • Animal model sensitivity. • Route of administration (oral vs. subcutaneous). • Measurement of estrogen-responsive genes (e.g., Pgr) to confirm effect. | The gold standard for identifying estrogenic effects in a whole organism, integrating absorption, metabolism, and tissue response [3]. || **Enzyme Inhibition Assay (17 $\beta$ -HSD2)** | 1. Use recombinant enzyme or cell lysate. 2. Incubate with substrate (e.g., Estradiol E2) and cofactor. 3. Add test compound at varying concentrations. 4. Measure product formation (e.g., Estrone E1) via LC-MS/MS or fluorescence. | • Determination of IC50 value. • Use of intact cells to confirm cellular penetration. • Specificity testing against related enzymes. | Identifies compounds that disrupt local estrogen metabolism by inhibiting the inactivation of E2 to E1, increasing local estrogenic potency [2]. |

## Mechanisms of Action & Signaling Pathways

**Ethylparaben** can interfere with the endocrine system through several distinct molecular mechanisms.



(Proliferation, Differentiation)

Click to download full resolution via product page

*Ethylparaben's multi-pathway endocrine disruption mechanism includes direct receptor binding, enzyme inhibition, and non-genomic signaling.*

## Research Implications & Context

- **Potency is Highly Context-Dependent:** The estrogenic activity of **ethylparaben** can vary by orders of magnitude depending on the experimental model. A negative binding result in one system does not preclude functional activity in another, more sensitive, or complex system [1] [2] [3].
- **Consider Real-World Exposure Scenarios:** Humans are typically exposed to complex mixtures of parabens and other endocrine disruptors. Studies show that paraben mixtures can have **additive effects**, meaning the combined impact may be greater than that of individual compounds [2] [5].
- **Rapid Metabolism is a Key Factor:** The primary metabolite of **ethylparaben**, para-hydroxybenzoic acid (PHBA), is considered significantly less estrogenic. The extent of systemic exposure to the intact, active parent compound is a critical determinant of in vivo effects [1] [2].

The evidence demonstrates that **ethylparaben** is a xenoestrogen with a distinct and multi-faceted mechanism of action. When designing experiments or assessing risk, it is crucial to consider the relevant biological context, including the exposure pathway, metabolic capacity of the test system, and potential for mixture effects.

**Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Final amended report on the safety assessment of Methylparaben... [pubmed.ncbi.nlm.nih.gov]
2. Interference of Paraben Compounds with Estrogen ... [pmc.ncbi.nlm.nih.gov]
3. The estrogenicity of methylparaben and ethylparaben at ... [nature.com]

4. Studying paraben-induced estrogen receptor- and steroid ... [sciencedirect.com]

5. Never say yes to parabens? A review on paraben compounds in... [link.springer.com]

To cite this document: Smolecule. [ethylparaben xenoestrogen activity comparison]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b527568#ethylparaben-xenoestrogen-activity-comparison]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** info@smolecule.com

**Web:** www.smolecule.com